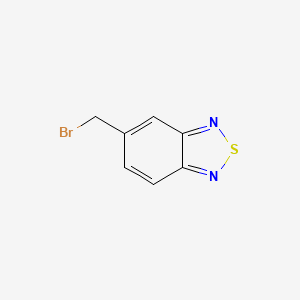

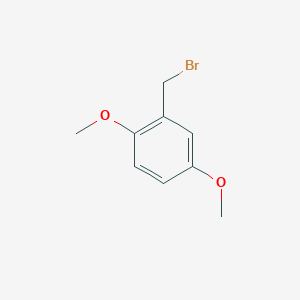

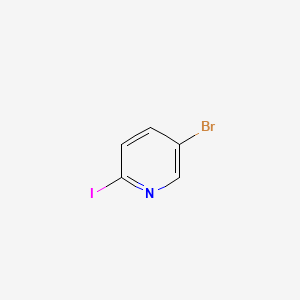

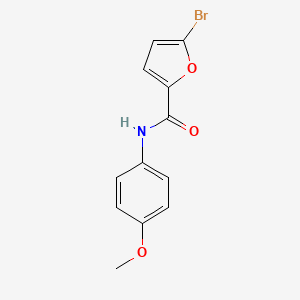

![molecular formula C17H20N2O3 B1269194 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea CAS No. 67616-08-4](/img/structure/B1269194.png)

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was synthesized using hexanedioic acid monomethyl ester as a starting material, demonstrating a process with simple operation, easy separation, and purification, suitable for large-scale industrial production. The yield of this method can reach up to 75.2% (Lan-xiang, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Studies

Synthesis of Conformationally Restricted Dopamine Analogues : The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This synthesis process involved various steps, including the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate (Gentles et al., 1991).

Creation of Disease-Modifying Antirheumatic Drugs : It's also been used in the synthesis and activity study of the metabolites of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603, which showed significant anti-inflammatory effects (Baba et al., 1998).

Chemical Synthesis and Characterization

Development of Novel Synthesis Technologies : A new synthesis technology for a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, has been designed. This method offers advantages like simple operation and high yield, suitable for large-scale industrial production (Lan-xiang, 2011).

Studies in Polyoxypenol Series : Research has been conducted on preparing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin, leading to the synthesis of various derivatives including 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea (Gardner et al., 1948).

Biological and Pharmacological Properties

Anti-HIV and Antibacterial Studies : The compound has been used in the synthesis of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, which were tested for their antibacterial and anti-HIV activities (Patel et al., 2007).

Antiulcer Activity Studies : Variants of this compound were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats, with certain derivatives showing significant antiulcer activity (Hosokami et al., 1992).

Photophysical Studies

- Photophysical Studies : Research on the photophysical properties of substituted 1,2-diarylethenes, including those with 3,4-dimethoxyphenyl derivatives, has provided insights into their fluorescence behavior under different conditions (Singh et al., 2001).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction triggers a series of changes in the receptor, which can lead to various downstream effects.

Result of Action

The compound has shown neuroprotective effects and anti-inflammatory activity . It can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . It has also been found to improve the learning ability and memory ability of experimental animals .

Eigenschaften

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVMNZMKNSBVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354928 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea | |

CAS RN |

67616-08-4 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.